4-Fluorobenzo[d]isoxazol-3(2H)-one
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Description
Synthesis Analysis
The synthesis of compounds related to 4-Fluorobenzo[d]isoxazol-3(2H)-one typically involves reactions under specific conditions to ensure the introduction of the fluorine atom and the formation of the isoxazole ring. For instance, the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile yields thioureas with good yields, indicating a method for synthesizing fluorinated compounds with structural similarities to 4-Fluorobenzo[d]isoxazol-3(2H)-one (Saeed et al., 2011). Additionally, the synthesis of α-amino fluorobenzyl-phosphonates containing the isoxazole moiety through reactions involving fluorobenzoaldehyde highlights another route to derive related compounds (Song et al., 2005).
Molecular Structure Analysis
Structural and conformational properties of fluorinated compounds analogous to 4-Fluorobenzo[d]isoxazol-3(2H)-one have been extensively studied. X-ray diffraction, vibrational spectra, and theoretical calculation methods are often utilized to analyze these properties. These studies reveal that the carbonyl and thiourea groups are almost planar, and specific conformations are stabilized by intramolecular hydrogen bonds (Saeed et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-Fluorobenzo[d]isoxazol-3(2H)-one derivatives often aim at introducing additional functional groups or modifying the existing structure to enhance bioactivity. For example, the synthesis of fluorine compounds containing isoxazolylamino and phosphonate groups under ultrasound irradiation without solvent and catalyst indicates a method for producing compounds with potential bioactivity (Song et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds related to 4-Fluorobenzo[d]isoxazol-3(2H)-one are crucial for their practical applications. The crystal structure analysis often provides insights into the molecule's stability and reactivity. For instance, the crystallization behaviors of certain fluorinated isoxazole derivatives have been documented, revealing their structural characteristics and potential for further application (Jin et al., 2016).
Scientific Research Applications
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Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 2,4,5-substituted pyrimidine derivatives .
- Methods of Application: The process involves the transannulation of Benzo[d]isoxazol-3-amine mediated by I2-DMSO .
- Results: The reaction conditions were optimized and the products were obtained in isolated yields .
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Anti-Influenza Agents
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Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 2,4,5-substituted pyrimidine derivatives .
- Methods of Application: The process involves the transannulation of Benzo[d]isoxazol-3-amine mediated by I2-DMSO .
- Results: The reaction conditions were optimized and the products were obtained in isolated yields .
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Anti-Influenza Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Isoxazol-4-carboxa piperidyl derivatives of the compound were synthesized and evaluated for in vitro anti-influenza virus activity .
- Methods of Application: The chemical structures of the synthesized compounds were confirmed by 1H, 13C NMR and mass spectral data .
- Results: Some of the synthesized compounds exhibited more potent activity than the standard drug .
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Synthesis of Dihydrobenzisoxazoles
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of 8-aryl-4,5-dihydrothiazolo .
- Methods of Application: The method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile .
- Results: An effective method for the synthesis of these compounds was developed .
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Dual-Stimuli-Responsive Porous Polymer Enzyme Reactor
- Scientific Field: Biochemistry
- Application Summary: This compound is used in the creation of a dual-stimuli-responsive porous polymer membrane enzyme reactor (D-PPMER). The D-PPMER can adjust the enzymolysis efficiency via “on/off” 365 nm UV light irradiation and temperature variation .
- Methods of Application: The D-PPMER consists of poly (styrene-maleic anhydride-N-isopropylacrylamide-acrylate-3′ ,3′-dimethyl-6-nitro-spiro[2H-1-benzopyran- 2,2′-indoline]-1′-esterspiropyran ester) [P(S-M–N-SP)] and D-amino acid oxidase .
- Results: The enzymatic kinetic reaction rate of D-PPMER under UV irradiation at 36°C (9.2 × 10−2 mM·min−1) was 3.2-fold greater than that of the free enzyme (2.9 × 10−2 mM·min−1) .
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Anti-Influenza A Agents Targeting Virus Nucleoprotein
- Scientific Field: Medicinal Chemistry
- Application Summary: A new series of isoxazol-4-carboxa piperidyl derivatives were synthesized and evaluated for in vitro anti-influenza virus activity against influenza virus (A/PR/8/34 H1N1) .
- Methods of Application: The chemical structures of the synthesized compounds were confirmed by 1H, 13C NMR and mass spectral data .
- Results: Some of the synthesized compounds exhibited more potent activity than the standard drug .
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Risperidone Quaternary Salt
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound is used in the synthesis of Risperidone Quaternary Salt, a variant of the antipsychotic medication Risperidone .
- Methods of Application: The synthesis involves complex organic chemistry procedures .
- Results: The resulting Risperidone Quaternary Salt is supplied with detailed characterization data compliant with regulatory guidelines .
properties
IUPAC Name |
4-fluoro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMXJMFSONZHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473429 |
Source
|
Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[d]isoxazol-3(2H)-one | |
CAS RN |
178747-83-6 |
Source
|
Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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